molecular formula C26H24ClOP B095714 (3-Methoxybenzyl)triphenylphosphonium chloride CAS No. 18880-05-2

(3-Methoxybenzyl)triphenylphosphonium chloride

Cat. No. B095714
CAS RN: 18880-05-2
M. Wt: 418.9 g/mol
InChI Key: DPYDLIVUYPUXBV-UHFFFAOYSA-M
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Patent
US07166617B2

Procedure details

3-Methoxybenzyl chloride (1.05 g, 6.69 mmol), triphenylphosphine (1.75 g, 6.67 mmol) was dissolved in dimethylformamide (10 ml) and heated at 150° C. for 40 minutes. The reaction mixture was cooled to room temperature, and the solid precipitated was collected by filtration and washed and ethyl ether, and then dried under reduced pressure to obtain the title compound as colorless solid 1.70 g (yield: 61%).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][Cl:7].[C:11]1([P:17]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CN(C)C=O>[Cl-:7].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][P+:17]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COC=1C=C(CCl)C=CC1
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethyl ether, and then dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].COC=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.